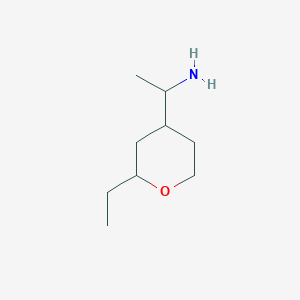
1-(2-Ethyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO. It is a colorless liquid that is used in various fields of research and industry. The compound is known for its unique structure, which includes a tetrahydropyran ring and an ethyl group attached to an ethanamine moiety .
Méthodes De Préparation
The synthesis of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, the compound is studied for its potential role in cellular signaling pathways and as a building block for bioactive molecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, the compound finds applications in the industry as a reagent in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall cellular function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and 2-(tetrahydro-2H-pyran-4-yl)ethanamine . These compounds share similar structural features but differ in the position and nature of substituents on the pyran ring . The uniqueness of this compound lies in its specific ethyl group attachment, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-(2-ethyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-9-6-8(7(2)10)4-5-11-9/h7-9H,3-6,10H2,1-2H3 |
Clé InChI |
JRNBYLHZYWGIRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCO1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



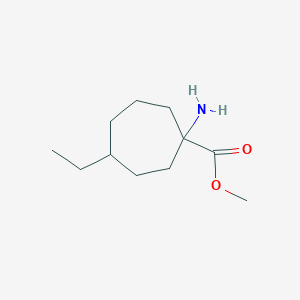
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
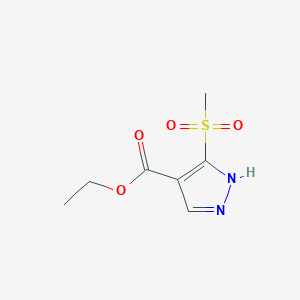
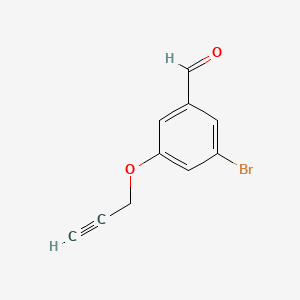
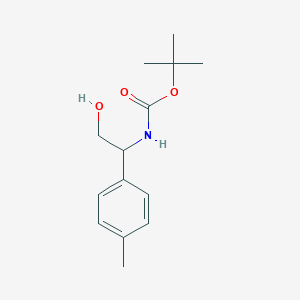
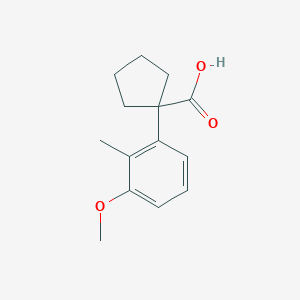
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
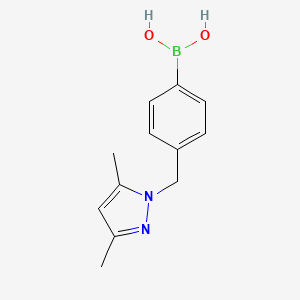
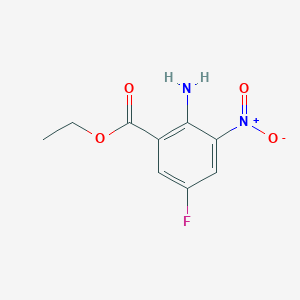
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)

